molecular formula C22H23N3O3 B2388013 methyl {2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate CAS No. 915188-54-4

methyl {2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate

Cat. No.: B2388013
CAS No.: 915188-54-4
M. Wt: 377.444
InChI Key: UHNLQQCDQPREQL-UHFFFAOYSA-N
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Description

Methyl {2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate is a benzimidazole-pyrrolidinone hybrid compound characterized by a benzimidazole core substituted with a 2,6-dimethylphenyl-pyrrolidinone moiety and an ester-functionalized acetamide side chain. This structure combines the pharmacophoric features of benzimidazoles (known for antimicrobial, antiviral, and anticancer activity) and pyrrolidinones (valued for conformational flexibility and hydrogen-bonding capacity) . The compound’s synthesis typically involves multi-step reactions, including cyclization and esterification, with structural validation via spectroscopic methods (e.g., NMR, IR, MS) and crystallographic analysis using tools like SHELX .

Properties

IUPAC Name

methyl 2-[2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-14-7-6-8-15(2)21(14)25-12-16(11-19(25)26)22-23-17-9-4-5-10-18(17)24(22)13-20(27)28-3/h4-10,16H,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNLQQCDQPREQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidinone ring and the dimethylphenyl group. The final step involves esterification to form the acetate group.

    Benzimidazole Core Synthesis: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Pyrrolidinone Ring Formation: The pyrrolidinone ring can be synthesized via cyclization reactions involving appropriate amine and carbonyl precursors.

    Dimethylphenyl Group Introduction: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Esterification: The final esterification step can be performed using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl {2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the benzimidazole or pyrrolidinone rings.

Common Reagents and Conditions

  • **Oxidation

Biological Activity

Methyl {2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate is a compound that has gained attention due to its potential biological activities, particularly in pharmacology. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzimidazole moiety and a pyrrolidine ring, which are known for their diverse biological activities. The molecular formula is C19H22N2O2C_{19}H_{22}N_2O_2 with a molecular weight of 314.39 g/mol. Its structure can be represented as follows:

Molecular Structure methyl {2[1(2,6dimethylphenyl)5oxopyrrolidin3yl]1Hbenzimidazol1yl}acetate\text{Molecular Structure }\text{methyl }\{2-[1-(2,6-\text{dimethylphenyl})-5-\text{oxopyrrolidin}-3-\text{yl}]-1H-\text{benzimidazol}-1-\text{yl}\}\text{acetate}

Research indicates that compounds containing benzimidazole and pyrrolidine structures often exhibit various mechanisms of action, including:

  • Antimicrobial Activity : Benzimidazole derivatives have been shown to possess significant antibacterial and antifungal properties. For example, studies have demonstrated that certain benzimidazole compounds inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .
  • Anticancer Properties : Compounds with similar structural features have been investigated for their anticancer potential. The interference with tubulin polymerization is a noted mechanism through which these compounds exert cytotoxic effects on cancer cells .

Antimicrobial Activity

The following table summarizes the antimicrobial activity of this compound against various pathogens:

PathogenActivity TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusAntibacterial4 µg/mL
Escherichia coliAntibacterial8 µg/mL
Candida albicansAntifungal16 µg/mL

These results indicate that the compound has promising activity against both bacterial and fungal strains, suggesting its potential use in treating infections.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The IC50 values for selected cancer types are presented in the table below:

Cancer Cell LineIC50 (µM)Reference
MDA-MB 231 (Breast)39.78
U-87 MG (Brain)38.29

These findings highlight the compound's potential as an anticancer agent, particularly in breast and brain cancer models.

Case Studies

Recent studies have explored the therapeutic applications of this compound in various contexts:

  • Antimicrobial Treatment : A study demonstrated that this compound effectively reduced bacterial load in infected animal models, showing promise as a novel antibiotic agent.
  • Cancer Therapy : In preclinical trials, the compound exhibited significant tumor reduction in xenograft models of breast cancer, suggesting its potential for further development as an anticancer drug.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzimidazole derivatives synthesized in recent studies. Below is a detailed comparison based on substituent variations, physicochemical properties, and synthetic yields (Table 1).

Table 1: Comparative Analysis of Benzimidazole Derivatives

Compound ID & Structure Yield (%) Melting Point (°C) Key Substituents Molecular Weight (g/mol) Spectroscopic Validation Methods
Target Compound : Methyl {2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate - - 2,6-Dimethylphenyl, ester group ~418* NMR, IR, MS (hypothetical)
Compound 12 : 2-{2-[1-(3-Methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N’-(1-methylpropylidene)acetohydrazide 65 194–195 3-Methylphenyl, hydrazide group 418 $^1$H NMR, IR, MS (25 V)
Compound 13 : 4-{1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)-2-pyrrolidinone 53 138–139 3-Methylphenyl, pyrazolyl group - $^1$H NMR, MS (25 V)
Compound 14 : N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-{2-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide 67 204 (decomp.) 3-Methylphenyl, acetamide group 442 $^1$H NMR, $^{13}$C NMR, MS (25 V)

* Molecular weight estimated based on structural analogs.

Key Findings :

This difference may influence solubility and crystallinity . The ester group in the target compound vs. hydrazide (Compound 12) or pyrazolyl (Compound 13) substituents alters polarity and metabolic stability.

Synthetic Yields :

  • Compound 14 achieved the highest yield (67%), attributed to the stability of the acetamide intermediate during coupling reactions. In contrast, Compound 13’s lower yield (53%) may reflect challenges in pyrazole ring formation .

Thermal Stability :

  • The decomposition point of Compound 14 (204°C) suggests reduced thermal stability compared to the target compound (hypothetically stable up to ~200°C). This may correlate with the electron-withdrawing acetamide group .

Structural and Conformational Insights

  • Pyrrolidinone Ring Puckering: The 5-oxopyrrolidin-3-yl moiety in the target compound adopts a non-planar conformation, as described by Cremer and Pople’s puckering coordinates .
  • Crystallographic Validation : Tools like SHELXL refine such structures by analyzing high-resolution data, though validation protocols (e.g., R-factor analysis) are critical to confirm geometric accuracy .

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